molecular formula C22H18N4O7 B2686156 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) CAS No. 477295-66-2

3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide)

Cat. No.: B2686156
CAS No.: 477295-66-2
M. Wt: 450.407
InChI Key: LZYUXHOBUZVPTR-UHFFFAOYSA-N
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Description

3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is a dimeric compound featuring a central 2,2'-oxybis(acetyl) linker bridging two benzofuran-2-carboxamide moieties via azanediyl (NH) groups. This structure combines aromatic benzofuran rings with carboxamide functional groups, which are known for their roles in hydrogen bonding and bioactivity.

Properties

IUPAC Name

3-[[2-[2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O7/c23-21(29)19-17(11-5-1-3-7-13(11)32-19)25-15(27)9-31-10-16(28)26-18-12-6-2-4-8-14(12)33-20(18)22(24)30/h1-8H,9-10H2,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYUXHOBUZVPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is a complex organic molecule with significant potential in biological research. Its unique structure, which includes benzofuran moieties and amide linkages, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H18N4O7
  • Molecular Weight : 450.407 g/mol
  • Purity : Typically around 95%

The compound is characterized by its two benzofuran units linked through an oxamide group, which may influence its interactions with biological targets.

The biological activity of 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) is primarily attributed to its ability to interact with specific enzymes and receptors. The oxamide functional group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells by activating caspase pathways. The presence of the amide group in our compound may enhance these effects by stabilizing the active conformation of pro-apoptotic proteins .
  • Case Study 2 : In vitro assays showed that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting that our compound may also possess similar properties .

Antimicrobial Activity

Research has shown that benzofuran compounds can exhibit antimicrobial properties. For example:

  • Case Study 3 : A derivative of benzofuran was found to inhibit the growth of Gram-positive bacteria, likely due to disruption of bacterial cell wall synthesis . This suggests that our compound may have potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzofuran derivatives:

  • Case Study 4 : Research indicated that certain benzofuran compounds could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases like Alzheimer's . Our compound's structure may confer similar protective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of Gram-positive bacteria
NeuroprotectiveProtection against oxidative stress

Mechanistic Studies

Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its biological effects. Potential pathways include:

  • Activation of apoptotic signaling cascades.
  • Inhibition of bacterial cell wall synthesis.
  • Modulation of oxidative stress response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key motifs with several classes of molecules, including:

Compound Key Structural Features Molecular Weight Functional Differences Reported Bioactivity References
N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane))bis(adamantane-acetyl-hexane-decanamide) Adamantane groups, phenylenebis(azanediyl) linker, decanamide termini 1,111.86 g/mol Hydrophobic adamantane enhances membrane permeability Antibacterial (Gram-positive bacteria)
Bis[3-(benzotriazolyl)-2-(propargyloxy)-phenyl]methane Benzotriazole rings, propargyloxy groups, methane linker 734.96 g/mol UV-absorbing benzotriazole; propargyl groups enable click chemistry Photostabilizers, polymer additives
4,4′-((Oxybis(ethane)bis(oxy))bis(propane)bis(azanediyl))dibenzonitrile Benzonitrile termini, polyether-azanediyl linker ~500–600 g/mol Polar nitrile groups improve solubility in polar solvents Intermediate for pharmaceuticals
2,2'-[(2-chloro-5-cyano-1,3-phenylene)bis(azanediyl)]bis(oxoacetic acid) Chloro-cyano-phenyl core, oxoacetic acid termini 311.64 g/mol Chelating oxoacetic acid groups; potential metal-binding activity Antiallergic (Lodoxamide analog)

Key Differentiators of the Target Compound

  • Linker Flexibility : The 2,2'-oxybis(acetyl) linker distinguishes it from rigid aromatic linkers (e.g., biphenyl in ) or polyethers (). This flexibility may enhance conformational adaptability for target binding.
  • Electronic Profile : The acetyl groups in the linker may reduce overall polarity compared to nitrile- or oxoacetic acid-terminated analogs (), affecting solubility and bioavailability.

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